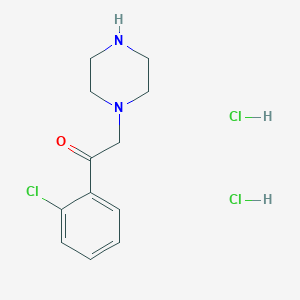

1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride

説明

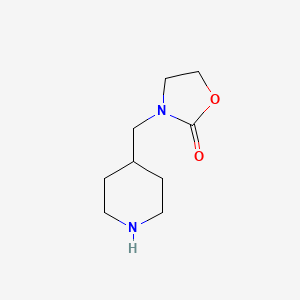

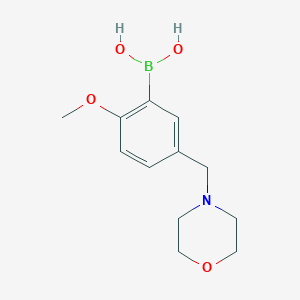

“1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride” is a chemical compound with the linear formula C10H13ClN2 · HCl . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Physical And Chemical Properties Analysis

The compound has a melting point of 160-163 °C (dec.) (lit.) . Its solubility in DMSO and methanol is slight .

科学的研究の応用

Overview of Arylpiperazine Derivatives

Arylpiperazine derivatives, including compounds like 1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride, have garnered clinical attention for their therapeutic potential, mainly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolic transformations, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. This class of metabolites has been studied for their distribution in tissues and their pharmacological actions in relation to the parent arylpiperazine derivatives. The variability in metabolite-to-parent drug ratios among individuals highlights the complexity of their pharmacokinetics and pharmacodynamics (S. Caccia, 2007).

Piperazine Derivatives for Therapeutic Use

Piperazine, as a core structure, is pivotal in drug design, given its presence in a wide range of drugs with diverse therapeutic applications. Modifications to the piperazine nucleus can significantly alter the medicinal potential of resultant molecules. The exploration of piperazine-based molecules has expanded beyond central nervous system (CNS) activity, demonstrating its versatility and potential in discovering drug-like elements for various diseases. This underscores the importance of further therapeutic investigations into piperazine-based compounds (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Piperazine and Morpholine in Medicinal Chemistry

Recent medicinal chemistry investigations have emphasized the broad pharmaceutical applications of piperazine and morpholine analogues. The review of in vitro and in vivo studies of these compounds reveals their potent pharmacophoric activities and highlights new methods for their synthesis. This review provides insights into the current trends in the synthesis of piperazine and morpholine analogues and their significant pharmacophoric activities, suggesting the necessity for continued development in this domain (Al-Ghorbani Mohammed, A. Begum, S. V. M. Zabiulla, S. Khanum, 2015).

特性

IUPAC Name |

1-(2-chlorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O.2ClH/c13-11-4-2-1-3-10(11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODFOHBXWWFTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC=CC=C2Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)

![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)

![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)